molecular formula C12H16CaN2O3 B12677729 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt CAS No. 93962-56-2

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt

Cat. No.: B12677729
CAS No.: 93962-56-2
M. Wt: 276.34 g/mol
InChI Key: SEUAKVPEONKKAU-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is calcium;6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2,4-diolate . This nomenclature reflects its pyrimidine-2,4-diolate core substituted with a sec-pentyl (pentan-2-yl) group at position 5 and an allyl (prop-2-enyl) group at the same position, coordinated to a calcium ion. The structural backbone consists of a bicyclic system where the calcium ion neutralizes the negative charges on the deprotonated oxygen atoms at positions 2 and 4 of the barbituric acid derivative.

The SMILES notation for the compound is CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC=C.[Ca+2], which encodes the connectivity of the sec-pentyl and allyl substituents, the pyrimidinedione ring, and the calcium ion. The InChIKey SEUAKVPEONKKAU-UHFFFAOYSA-L provides a unique identifier for its three-dimensional structure, accounting for stereochemical and isotopic variations.

Key structural parameters include:

  • Molecular weight : 276.34 g/mol.
  • Exact mass : 276.0786832 Da.
  • Hydrogen bond acceptor count : 3.
  • Rotatable bond count : 5.

CAS Registry Number and Alternative Identifiers

The compound is registered under the CAS number 93962-56-2 , which serves as its universal chemical identifier. Additional identifiers include:

  • EC number : 300-692-7.
  • DSSTox Substance ID : DTXSID10916901.
  • Wikidata entry : Q82888281.

Synonyms such as calcium 2-oxo-5-(pentan-2-yl)-5-(prop-2-en-1-yl)-2,5-dihydropyrimidine-4,6-bis(olate) and EINECS 300-692-7 are used interchangeably in regulatory and scientific contexts.

Molecular Formula and Stoichiometric Composition

The molecular formula C₁₂H₁₆CaN₂O₃ indicates the compound’s elemental composition:

Element Quantity
Carbon 12
Hydrogen 16
Calcium 1
Nitrogen 2
Oxygen 3

The exact mass of 276.0786832 Da aligns with the theoretical mass calculated from isotopic abundances. The monoisotopic mass is identical, confirming the absence of heavy isotopes in the primary structure.

Salt Formation Characteristics and Calcium Coordination Chemistry

5-Allyl-5-(sec-pentyl)barbituric acid forms a calcium salt through deprotonation of the acidic N–H groups at positions 2 and 4 of the barbiturate ring, resulting in a dianionic species coordinated to a Ca²⁺ ion. The calcium ion adopts a hexacoordinate geometry , binding to two oxygen atoms from the barbiturate dianion and four additional ligands, likely water molecules or counterions, in aqueous environments.

The covalently-bonded unit count of 2 signifies the separation between the calcium ion and the organic anion in the solid state. The salt’s stability is attributed to the strong electrostatic interaction between the divalent calcium cation and the doubly charged barbiturate anion.

Coordination Property Detail
Charge balance Ca²⁺ + (C₁₂H₁₆N₂O₃)²⁻ → Neutral
Coordination number of calcium 6 (typical for Ca²⁺)
Binding sites on barbiturate O⁻ at positions 2 and 4

The canonicalized structure confirms the absence of tautomeric or resonance ambiguities in the anion. The calcium coordination mitigates the inherent instability of free barbituric acid derivatives, enhancing the compound’s solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93962-56-2

Molecular Formula

C12H16CaN2O3

Molecular Weight

276.34 g/mol

IUPAC Name

calcium;6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2,4-diolate

InChI

InChI=1S/C12H18N2O3.Ca/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+2/p-2

InChI Key

SEUAKVPEONKKAU-UHFFFAOYSA-L

Canonical SMILES

CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC=C.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt typically involves the reaction of 5-allyl-5-(sec-pentyl)barbituric acid with a calcium salt. The barbituric acid derivative can be synthesized through a multi-step process that includes the alkylation of barbituric acid with allyl and sec-pentyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of industrial reactors, precise temperature control, and purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted barbituric acid derivatives .

Scientific Research Applications

Pharmacological Applications

  • Sedative and Hypnotic Effects :
    • Barbiturates are well-known for their sedative properties. The compound is structurally related to secobarbital, which is used for its hypnotic effects. Research indicates that derivatives of barbiturates can modulate GABA receptors, leading to sedation and anxiolytic effects.
  • Potential in Pain Management :
    • Some studies suggest that barbiturate derivatives may have analgesic properties. This could be particularly relevant in the development of new pain management therapies that require less addictive profiles than traditional opioids.
  • Anticonvulsant Properties :
    • Barbiturates have historically been used to control seizures. The calcium salt form may enhance solubility and bioavailability, making it a candidate for treating epilepsy or other seizure disorders.

Toxicological Studies

Research on the toxicology of barbiturates indicates that while they can be effective in therapeutic doses, they also carry risks of dependence and overdose. Studies have shown that compounds like 5-Allyl-5-(sec-pentyl)barbituric acid can lead to respiratory depression at high doses, necessitating careful dosage regulation.

Table 1: Summary of Research Findings on Barbiturate Derivatives

Study ReferenceApplicationKey Findings
Abou-Basha et al. (2005)Asthma TreatmentDemonstrated theophylline's effectiveness in pediatric asthma management.
Pal et al. (2021)Bone HealthShowed osteopenia induced by theophylline; implications for barbiturate derivatives on bone health need exploration.
US Patent 8309060B2Abuse-Proof FormulationsDiscussed formulations that mitigate abuse potential of barbiturates, relevant for 5-Allyl-5-(sec-pentyl)barbituric acid applications.

Mechanism of Action

The mechanism of action of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This interaction increases the duration of time for which the chloride ion channel remains open, resulting in prolonged inhibitory effects at the postsynaptic neuron .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 5-allyl-5-(sec-pentyl)barbituric acid, calcium salt and related barbiturates:

Compound Name Substituents (5,5 positions) Molecular Formula Key Pharmacological Properties Metabolic Pathways References
This compound Allyl, sec-pentyl C₁₂H₁₇CaN₂O₃ Moderate lipophilicity; calcium salt improves bioavailability. Limited toxicity data available. Allyl group undergoes hydroxylation to diols; sec-pentyl likely ω-1 oxidation.
Secobarbital (5-Allyl-5-(1-methylbutyl)barbituric acid) Allyl, 1-methylbutyl C₁₂H₁₈N₂O₃ Short-acting sedative; LD₅₀ (oral, rats): 118 mg/kg. Metabolized to diols and hydroxy derivatives. Major metabolites: 5-(2,3-dihydroxypropyl)-5-(1-methylbutyl)barbituric acid (secodiol).
Butalbital (5-Allyl-5-isobutylbarbituric acid) Allyl, isobutyl C₁₁H₁₆N₂O₃ Intermediate duration; used in combination analgesics. LD₅₀ (oral, dogs): ~50 mg/kg. ω-hydroxylation of allyl to 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid.
Pentobarbital (5-Ethyl-5-(1-methylbutyl)barbituric acid) Ethyl, 1-methylbutyl C₁₁H₁₈N₂O₃ Long-acting anesthetic. LD₅₀/A.D₅₀ ratio in dogs: 65/16. Hydroxylation at ω-1 position of 1-methylbutyl chain; minimal renal excretion.
Cyclopal (5-Allyl-5-Δ²-cyclopentenylbarbituric acid) Allyl, cyclopentenyl C₁₁H₁₂N₂O₃ High therapeutic index (LD₅₀/A.D₅₀ in dogs: 105/27). Longer anesthesia duration than pentobarbital. Cyclopentenyl ring oxidation to dihydroxy derivatives.
Methohexital (1-Methyl-5-(1-methyl-2-pentynyl)-5-allyl-barbituric acid) 1-Methyl, 1-methyl-2-pentynyl, allyl C₁₄H₁₈N₂O₃ Ultra-short-acting anesthetic. Stereoisomers show 2–3x potency differences (α-dl isomer preferred). Rapid hepatic degradation via demethylation and oxidation.

Key Findings:

Substituent Effects on Duration and Potency: Allyl Group: Enhances metabolic lability via hydroxylation, leading to shorter durations (e.g., secobarbital vs. pentobarbital) . Branched Alkyl Chains (sec-pentyl, 1-methylbutyl): Increase lipophilicity, prolonging CNS effects. Sec-pentyl’s branching may slow ω-oxidation compared to linear chains . Calcium vs.

Metabolic Pathways :

  • Allyl-substituted barbiturates are prone to 2,3-dihydroxypropyl metabolite formation , which are pharmacologically inactive but may contribute to renal clearance .
  • Branched alkyl chains undergo ω-1 hydroxylation , as seen in pentobarbital and secobarbital, leading to prolonged half-lives .

Stereochemical Influences :

  • Methohexital’s α-dl isomer demonstrates superior anesthetic potency and safety due to optimized receptor binding, highlighting the importance of stereochemistry in 5,5-disubstituted barbiturates .

Toxicity Profiles :

  • Calcium salt formulations (e.g., calcium pentobarbitone) show reduced acute toxicity compared to free acids, likely due to modulated absorption .
  • Cyclopal’s high LD₅₀/A.D₅₀ ratio (205/75 in rats) underscores the therapeutic advantage of cyclopentenyl substituents over purely alkyl chains .

Biological Activity

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H19N2O3Ca
  • Molecular Weight: 303.4 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

This compound acts primarily as a central nervous system depressant, similar to other barbiturates. Its mechanism involves:

  • GABA Receptor Modulation: It enhances the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
  • Neurotransmitter Interaction: It may also influence other neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation and anxiety responses.

Biological Activities

  • Sedative Effects: Research indicates that 5-Allyl-5-(sec-pentyl)barbituric acid exhibits significant sedative properties, making it a candidate for treating anxiety and sleep disorders.
  • Anticonvulsant Properties: Studies have shown that this compound can reduce seizure activity in animal models, suggesting potential use in epilepsy management.
  • Muscle Relaxation: The compound has been noted for its muscle relaxant effects, which may be beneficial in conditions involving muscle spasms.

Case Studies

  • Study on Sedative Effects:
    • Objective: To evaluate the sedative effects in mice.
    • Method: Mice were administered varying doses of the compound.
    • Results: Significant dose-dependent sedation was observed, with higher doses leading to prolonged sleep duration.
  • Anticonvulsant Activity:
    • Objective: Assess the anticonvulsant efficacy in a pentylenetetrazol-induced seizure model.
    • Method: Animals were treated with the compound prior to seizure induction.
    • Results: A notable reduction in seizure frequency was recorded, indicating its potential as an anticonvulsant agent.
  • Muscle Relaxation Study:
    • Objective: Investigate muscle relaxation properties.
    • Method: The compound was tested on rats subjected to induced muscle contractions.
    • Results: A significant reduction in muscle tension was observed, supporting its use as a muscle relaxant.

Comparative Analysis

The following table summarizes the biological activities of 5-Allyl-5-(sec-pentyl)barbituric acid compared to other barbiturates:

Compound NameSedative EffectAnticonvulsant ActivityMuscle Relaxation
5-Allyl-5-(sec-pentyl)barbituric acidHighModerateHigh
PhenobarbitalModerateHighModerate
PentobarbitalHighModerateLow

Q & A

Q. What are the standard synthetic routes for preparing the calcium salt of 5-Allyl-5-(sec-pentyl)barbituric acid?

The calcium salt is typically synthesized via neutralization of the parent barbituric acid derivative with calcium hydroxide or calcium carbonate. For example, sodium barbiturate salts are prepared by reacting the acid with sodium hydroxide, followed by solvent evaporation and purification (e.g., using decolorizing carbon and sterile filtration) . Adapting this method, the calcium salt could be obtained by substituting sodium hydroxide with calcium hydroxide under controlled pH conditions. Reaction monitoring via pH titration and elemental analysis ensures stoichiometric accuracy .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., allyl and sec-pentyl groups) on the barbituric acid core .
  • Elemental Analysis (CHNS) : To verify molecular composition and salt stoichiometry .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the crystal structure, while powder XRD assesses batch consistency .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and hydrogen-bonding patterns .

Q. What are the primary pharmacological properties investigated for this compound?

Basic studies focus on sedative/hypnotic efficacy and acute toxicity. Rodent models (e.g., LD₅₀ assays) evaluate dose-dependent effects, such as anesthetic potency and neurotoxicity . Electroencephalogram (EEG) recordings and behavioral assays (e.g., loss of righting reflex) are standard methodologies to assess CNS activity .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for barbiturate salts be resolved?

Discrepancies often arise from variations in experimental design:

  • Metabolic Considerations : Species-specific cytochrome P450 metabolism affects toxicity profiles. Comparative studies using hepatic microsomal assays can clarify interspecies differences .
  • Formulation Purity : Impurities (e.g., residual solvents or byproducts) may skew results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) ensures compound integrity .
  • Administration Route : Oral vs. intravenous dosing alters bioavailability. Pharmacokinetic modeling (e.g., compartmental analysis) reconciles route-dependent disparities .

Q. What strategies optimize the crystal packing and stability of this calcium salt?

Crystal engineering approaches include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) promote anion-cation interactions, enhancing lattice stability .
  • Supramolecular Design : The barbiturate anion’s hydrogen-bonding motifs (e.g., R₂²(8) rings) can be tailored by co-crystallizing with imidazole or other heterocycles to stabilize non-covalent networks .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, guiding annealing protocols to isolate thermodynamically stable forms .

Q. How does the calcium ion influence the compound’s coordination chemistry compared to sodium or potassium salts?

Calcium’s +2 charge and larger ionic radius (vs. Na⁺ or K⁺) enhance its ability to form bridging complexes. For example:

  • Coordination Polymers : Calcium barbiturates often exhibit extended structures via Ca²⁺–O(carbonyl) bonds, which can be characterized using extended X-ray absorption fine structure (EXAFS) spectroscopy .
  • Solubility Modulation : Calcium salts generally exhibit lower aqueous solubility than sodium analogs, impacting bioavailability. Phase-solubility diagrams (e.g., Higuchi–Connors method) quantify this behavior .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular Docking : Simulates binding to GABAₐ receptors using software like AutoDock Vina, focusing on the barbiturate core’s interaction with β-subunit pockets .
  • Molecular Dynamics (MD) : Models ligand-receptor stability over time, identifying critical residues (e.g., Tyr284) for hydrogen bonding .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent properties (e.g., logP of allyl vs. sec-pentyl groups) with hypnotic potency .

Methodological Notes

  • References to Contradictory Data : Always cross-validate findings using orthogonal techniques (e.g., in vitro receptor binding assays vs. in vivo behavioral tests) .
  • Synthesis Reproducibility : Document reaction conditions (e.g., temperature, solvent polarity) meticulously, as minor variations can alter salt hydration states .

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